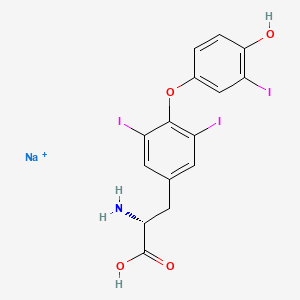![molecular formula C18H27FN2O2 B12439848 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine CAS No. 887582-59-4](/img/structure/B12439848.png)
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27FN2O2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a methyl group attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Formation of the fluorobenzylamine intermediate: 4-Fluorobenzylamine is synthesized separately, often through the reduction of 4-fluorobenzonitrile.
Coupling reaction: The fluorobenzylamine intermediate is then coupled with the Boc-protected piperidine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups such as nitro groups to amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylamino group may interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The Boc group serves as a protecting group, allowing selective reactions at other sites on the molecule. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine: This compound has a similar structure but with the fluorine atom positioned at the 3-position on the benzyl ring instead of the 4-position.
1-Boc-4-anilinopiperidine: This compound has an aniline group instead of a fluorobenzylamino group, making it structurally similar but with different chemical properties.
1-Boc-4-aminopiperidine: This compound lacks the benzyl group, making it a simpler derivative of piperidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
887582-59-4 |
|---|---|
Molekularformel |
C18H27FN2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3 |
InChI-Schlüssel |
KOUYUMZVXMRSFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


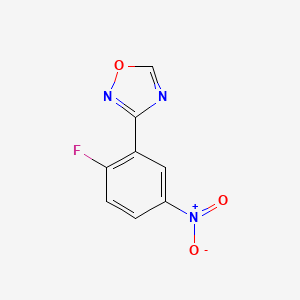
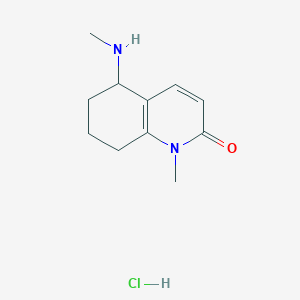
![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
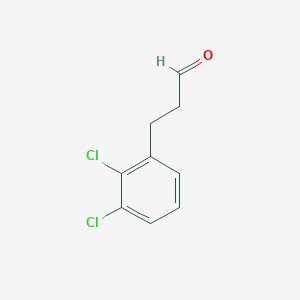

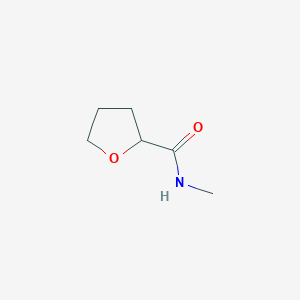
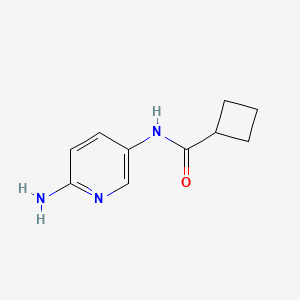
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

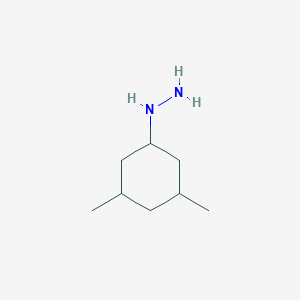
![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)
